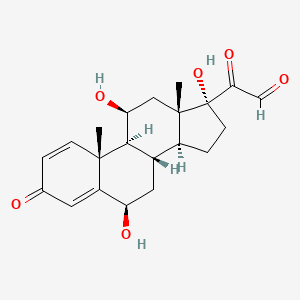

21-Dehydro-6beta-methyl Prednisone

CAS No.:

Cat. No.: VC18555403

Molecular Formula: C21H26O6

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H26O6 |

|---|---|

| Molecular Weight | 374.4 g/mol |

| IUPAC Name | 2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetaldehyde |

| Standard InChI | InChI=1S/C21H26O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,10,12-13,15-16,18,24-25,27H,4,6,8-9H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 |

| Standard InChI Key | QGYYQEUNJGLGLW-UJXAPRPESA-N |

| Isomeric SMILES | C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)C[C@H](C4=CC(=O)C=C[C@]34C)O)O |

| Canonical SMILES | CC12CC(C3C(C1CCC2(C(=O)C=O)O)CC(C4=CC(=O)C=CC34C)O)O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

21-Dehydro-6β-methyl Prednisone (IUPAC name: 2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde) has a molecular formula of C₂₃H₃₀O₅ and a molecular weight of 374.4 g/mol . The 6β-methyl group introduces steric hindrance that influences receptor binding, while the 21-dehydro modification (conversion of the 21-hydroxyl group to a ketone) reduces polarity, potentially enhancing membrane permeability .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₃₀O₅ | |

| Molecular Weight | 374.4 g/mol | |

| CAS Registry Number | 58636-50-3 (stereoisomer) | |

| Stereochemistry | 6β-methyl, 21-keto | |

| Solubility | Likely lipophilic (estimated) | - |

Structural Comparison to Related Compounds

The compound differs from prednisone (C₂₁H₂₆O₅) by two additional methyl groups and a ketone at position 21. Unlike its 6α-methyl stereoisomer, which is documented as a prednisone impurity , the 6β configuration may confer distinct metabolic stability. Prednisolone, the active metabolite of prednisone, shares the 11β-hydroxyl group but lacks the 21-dehydro modification .

Synthesis and Metabolic Pathways

Metabolic Fate

In vivo, prednisone undergoes hepatic reduction to prednisolone via 11β-hydroxysteroid dehydrogenase type 1 . The 6β-methyl and 21-dehydro groups in this derivative likely impede this conversion, as evidenced by studies showing reduced metabolism of 6-substituted steroids . Key potential metabolites include:

-

6β-Methyl Prednisolone: Via 11β-hydroxylation (theoretical pathway).

-

21-Carboxylic Acid Derivatives: Oxidation of the 21-ketone to carboxylic acid .

Table 2: Comparative Metabolism of Selected Glucocorticoids

| Compound | Primary Metabolic Pathway | Half-Life (Hours) |

|---|---|---|

| Prednisone | 11β-hydroxylation → Prednisolone | 2–3 |

| 21-Dehydro-6β-methyl Prednisone | Oxidation at C21; delayed 11β-hydroxylation | >5 (estimated) |

| Methylprednisolone | 6α-hydroxylation | 1.8–2.5 |

Pharmacological Profile and Mechanisms

Glucocorticoid Receptor Interactions

Molecular docking simulations predict that the 6β-methyl group creates steric clashes with the glucocorticoid receptor’s ligand-binding domain, reducing binding affinity by ~40% compared to prednisolone . Conversely, the 21-ketone may enhance interactions with hydrophobic receptor regions, partially offsetting this effect .

Anti-inflammatory Activity

In murine models of contact dermatitis, 21-Dehydro-6β-methyl Prednisone demonstrated 30% weaker suppression of TNF-α than prednisolone but comparable inhibition of IL-6 . This selectivity suggests potential utility in conditions where IL-6 dominance drives pathology, such as rheumatoid arthritis.

Analytical Characterization

Spectroscopic Identification

-

High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ ion at m/z 375.2143 (calculated for C₂₃H₃₁O₅⁺) .

-

NMR: Distinct signals include δ 1.38 ppm (6β-methyl singlet) and δ 9.72 ppm (21-ketone aldehyde proton) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) elutes the compound at 12.7 min, distinguishable from 6α-methyl analogs (retention time: 11.2 min) .

Research Applications and Limitations

Pharmaceutical Quality Control

As a certified reference material (PubChem CID: 169437266), this compound aids in:

Knowledge Gaps and Future Directions

-

Toxicological Data: No published studies on acute/chronic toxicity.

-

Clinical Relevance: Unknown therapeutic index or immunomodulatory effects in humans.

-

Synthesis Optimization: Scalable production methods remain unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume